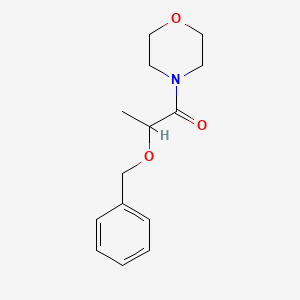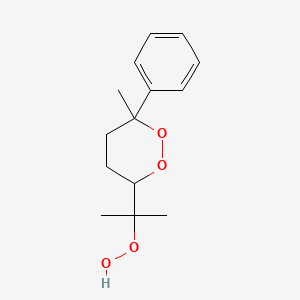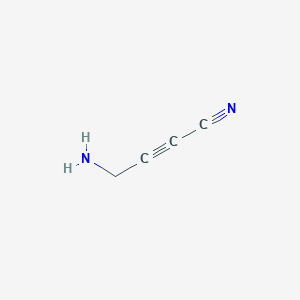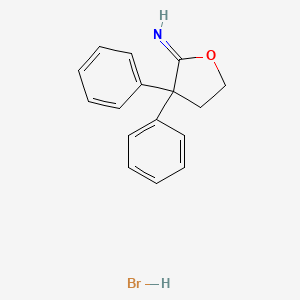
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) is an organic compound characterized by its unique structure, which includes a butadiyne linkage between two 2,6-dimethylphenol units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) typically involves the coupling of 2,6-dimethylphenol derivatives with a butadiyne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its rigid structure and potential for cross-linking.
Organic Synthesis: Serves as a building block for more complex molecules in organic chemistry.
Biology and Medicine: Investigated for its potential antioxidant properties and its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) depends on its application. In materials science, its rigid structure allows for the formation of stable polymers. In biological systems, its phenolic groups can act as antioxidants, neutralizing free radicals and preventing oxidative damage. The butadiyne linkage provides a unique electronic structure that can interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dipyridine
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) is unique due to its combination of phenolic groups and a butadiyne linkage. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis. Its phenolic groups also provide potential antioxidant properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
822411-44-9 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
4-[4-(4-hydroxy-3,5-dimethylphenyl)buta-1,3-diynyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C20H18O2/c1-13-9-17(10-14(2)19(13)21)7-5-6-8-18-11-15(3)20(22)16(4)12-18/h9-12,21-22H,1-4H3 |
InChI-Schlüssel |
KLNGTUGNARHZGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C#CC#CC2=CC(=C(C(=C2)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)


![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)

![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)

![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)




